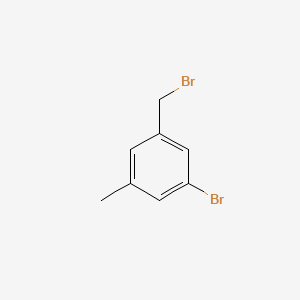

1-Bromo-3-(bromomethyl)-5-methylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve straightforward procedures, starting from simple benzene or its derivatives and proceeding through halogenation, metalation, and other reactions. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from a tri(halosubstituted) benzene derivative is reported to be practical and involves limited chromatography for purification . Similarly, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a 1:1 complex of hexamethylbenzene and 1,2,4,5-tetracyanobenzene has been elucidated, revealing a monoclinic crystal system with molecules stacked alternately in columns . The crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have also been determined, showing different conformations and packing motifs depending on the crystalline environment . These studies highlight the importance of crystallography in understanding the molecular arrangement of such compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective bromocyclization, with the products being amenable to further transformations such as palladium-catalyzed cross-coupling . The reactivity of brominated benzene derivatives can be influenced by the presence of bromomethyl groups, as seen in the lack of reactivity towards the formation of propellane derivatives in certain cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their reactivity and physical properties . The presence of bromo and bromomethyl substituents can lead to specific interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of the molecules in the solid state .

Wissenschaftliche Forschungsanwendungen

-

1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate

- Results: The quantitation limit was found to be 15.0 ppm and the linearity ranged from 15.0 to 75.0 ppm for all the three methods. The correlation coefficient values were found to be 0.999 indicating the best fitness of the calibration curves. The recoveries ranged from 80 to 120% signifying the good accuracy of the developed methods .

-

1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) free radical reaction

-

Benzene, 1-bromo-3-(bromomethyl)-

- Application: This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

- Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

- Results: For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

-

Benzene, 1-bromo-3-(bromomethyl)-

- Application: This compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

- Method: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

- Results: For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSMXYHHKXXZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-5-methylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

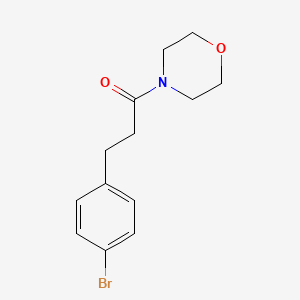

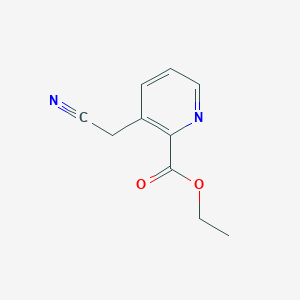

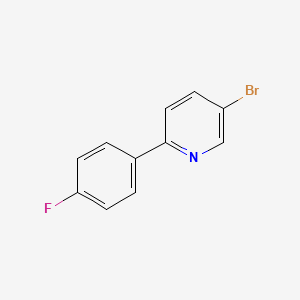

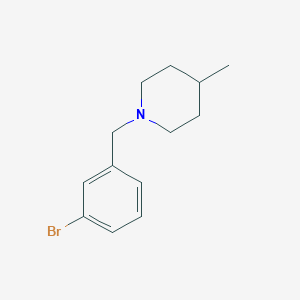

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.